molecular formula C14H21Cl2NO B5234750 4-(2,4-dichlorophenoxy)-N,N-diethyl-1-butanamine

4-(2,4-dichlorophenoxy)-N,N-diethyl-1-butanamine

Cat. No. B5234750
M. Wt: 290.2 g/mol
InChI Key: TWSXTZGCMACMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N,N-diethyl-1-butanamine, commonly known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become an important tool for farmers to increase crop yields and improve weed management. In recent years, dicamba has been the subject of much controversy due to its potential negative impacts on the environment and human health. In

Scientific Research Applications

Herbicide and Plant Growth Regulation

  • 4-(2,4-dichlorophenoxy)-N,N-diethyl-1-butanamine, as a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is commonly used as a herbicide and plant growth regulator. It's employed to improve the quality of fruit and extend their preservation time. Research has explored its various applications in agriculture, emphasizing its role in the control of broadleaf and woody plants, as well as its utility in fruit quality enhancement (Lu Qi-yu, 2011).

Detection and Analysis Techniques

  • Advanced detection and analysis techniques for substances like 4-(2,4-dichlorophenoxy)-N,N-diethyl-1-butanamine have been developed. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and others have been employed to detect this chemical in various environments, including soil and water. This is crucial for monitoring its presence and concentration in agricultural settings (N. Rosales-Conrado et al., 2002).

Genetic Toxicity Evaluation

  • Studies have evaluated the genetic toxicity of 4-(2,4-dichlorophenoxy)-N,N-diethyl-1-butanamine. For instance, an examination of the dimethylamine salt of 2,4-DB (a related compound) in various in vitro assays, including gene mutation in bacteria and mammalian cell cultures, showed no significant indications of genotoxic potential (J. Charles et al., 2000).

Chemical Synthesis and Structure Analysis

  • Research in chemical synthesis and structure analysis has been conducted on derivatives of 4-(2,4-dichlorophenoxy)-N,N-diethyl-1-butanamine. This includes the synthesis of compounds like 4-(2,4-Dichlorophenoxy) phenol, which is used as a pharmaceutical intermediate, and the analysis of its molecular structure (Z. Quan, 2005).

Environmental Impact Studies

  • Environmental impact studies have focused on the effects of 4-(2,4-dichlorophenoxy)-N,N-diethyl-1-butanamine and its derivatives, such as their influence on soil microbial populations and biochemical processes. This includes understanding the impact of long-term applications on agricultural soil and its microbial ecosystem (J. Rai, 1992).

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N,N-diethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO/c1-3-17(4-2)9-5-6-10-18-14-8-7-12(15)11-13(14)16/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSXTZGCMACMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorophenoxy)-N,N-diethylbutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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